

Methyl 9-decenoate: A Versatile Bio-derived Precursor in Organic Synthesis

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Compound of Interest		
Compound Name:	Methyl 9-decenoate	
Cat. No.:	B1586211	Get Quote

Abstract

Methyl 9-decenoate, a monounsaturated fatty acid methyl ester, is a valuable and versatile precursor in organic synthesis. Derived from renewable resources, it serves as a key building block for a diverse range of molecules, including polymers, specialty chemicals, and potential pharmaceutical intermediates. Its terminal double bond and ester functionality allow for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **methyl 9-decenoate** in several key synthetic applications, including acyclic diene metathesis (ADMET) polymerization, epoxidation, and hydroformylation.

Introduction

Methyl 9-decenoate (C₁₁H₂₀O₂) is an organic compound classified as an unsaturated fatty acid methyl ester.[1] It features a ten-carbon chain with a terminal double bond, making it a reactive and useful intermediate in chemical synthesis.[1][2] Its applications range from the production of bio-based polymers and biodiesel to its use in the formulation of flavors and fragrances.[1][2] This document details its application as a precursor for synthesizing more complex molecules and polymers.

Applications in Organic Synthesis Acyclic Diene Metathesis (ADMET) Polymerization



Methyl 9-decenoate can be converted into α,ω -dienes, which are then used as monomers for ADMET polymerization to produce unsaturated polyesters. This process, driven by the release of volatile ethylene gas, allows for the synthesis of high-molecular-weight polymers.[3]

Materials:

- Methyl 9-decenoate
- Reducing agent (e.g., Lithium aluminum hydride)
- Acylating agent (e.g., 10-undecenoyl chloride)
- Grubbs II catalyst
- Anhydrous dichloromethane (DCM)
- Methanol
- Standard laboratory glassware and inert atmosphere setup

Procedure:

- Reduction of Methyl 9-decenoate to 9-decen-1-ol:
 - In a round-bottom flask under an inert atmosphere, dissolve methyl 9-decenoate in anhydrous diethyl ether.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of lithium aluminum hydride in diethyl ether.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Quench the reaction carefully by the dropwise addition of water, followed by 15% NaOH solution, and then water again.
 - Filter the resulting solid and dry the filtrate over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield 9-decen-1-ol.

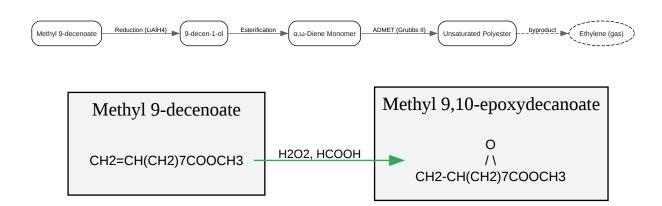


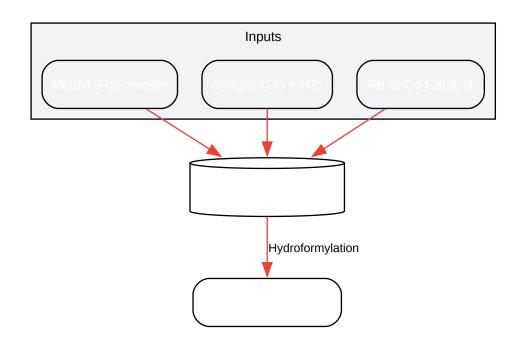
- Esterification to form the α,ω-diene monomer:
 - Dissolve 9-decen-1-ol and a suitable base (e.g., triethylamine) in anhydrous DCM.
 - Cool the mixture to 0 °C.
 - Add 10-undecenoyl chloride dropwise.
 - Stir the reaction at room temperature overnight.
 - Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the resulting diene monomer by column chromatography.
- ADMET Polymerization:
 - In a Schlenk flask under a high vacuum, place the purified α,ω -diene monomer.
 - Heat the monomer to 50 °C.
 - Add Grubbs II catalyst (typically 0.1-1.0 mol%) dissolved in a minimal amount of degassed DCM.
 - Continue to heat at 50 °C under a high vacuum for 4-24 hours to facilitate the removal of ethylene gas.
 - The viscosity of the reaction mixture will increase as the polymerization proceeds.
 - To terminate the reaction, cool the mixture to room temperature and dissolve it in a small amount of DCM.
 - Precipitate the polymer by adding the solution to a large volume of cold methanol.
 - Collect the polymer by filtration and dry it under a vacuum.



Catalyst	Monomer	Temperat ure (°C)	Time (h)	Mn (g/mol)	PDI	Yield (%)
Grubbs II	Diene from 9-decen-1- ol	50	16	12,700	1.85	>90
Hoveyda- Grubbs II	Diene from 9-decen-1- ol	60	12	32,200 - 39,200	1.9-2.1	>90

Data is representative and can vary based on specific reaction conditions and monomer purity.





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